An In-depth Technical Guide to 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-
An In-depth Technical Guide to 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data, detailed protocols, and clear visualizations.
Core Chemical Properties
1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, with the CAS number 3081-07-0, is an organosilanol and an organosiloxane.[1][2] It is the 1,7-dihydroxy derivative of octamethyltetrasiloxane.[1][2]
The key physical and chemical properties of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C8H26O5Si4 | [1][3][4] |
| Molecular Weight | 314.63 g/mol | [1][4] |
| CAS Number | 3081-07-0 | [1][5] |
| IUPAC Name | hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | [1] |
| Synonyms | Octamethyl-1,7-tetrasiloxanediol, 1,7-Dihydroxyoctamethyltetrasiloxane | [3] |
| Melting Point | -5 °C | [6] |
| Boiling Point | 267.2 ± 23.0 °C (Predicted) | [6] |
| Density | 0.9881 - 0.99 g/cm³ | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
| InChI | InChI=1S/C8H26O5Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h9-10H,1-8H3 | [1] |
| InChIKey | VERNMKKMBJGSQB-UHFFFAOYSA-N | [1] |
| SMILES | C--INVALID-LINK--(O)O--INVALID-LINK--(C)O--INVALID-LINK--(C)O--INVALID-LINK--(C)O | [1][4] |
Applications in Research and Drug Development
1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol serves several key functions in scientific research and pharmaceutical development.
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Reference Standard: It is a well-characterized chemical compound used as a reference standard for the Active Pharmaceutical Ingredient (API) Simethicone.[5] Its use is compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development.[5] It also serves as a reference for traceability against pharmacopeial standards like USP or EP.[5]
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Material Science: This compound can be utilized in the preparation of specialized silicone coatings. For instance, it has been used to prepare silicone-coated Celgard-2400, which has applications in studying the adhesion of canine platelets and leucocytes.[2]
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Chemical Intermediate: As a siloxane with reactive hydroxyl end-groups, it can act as a monomer or intermediate in the synthesis of more complex silicone polymers.
Experimental Protocols
While specific, detailed experimental protocols are often proprietary or published in subscription-based journals, the following sections outline the general methodologies for key applications of this compound.
When used as a reference standard for Simethicone analysis, a typical workflow involves High-Performance Liquid Chromatography (HPLC).
Objective: To accurately quantify Simethicone in a drug product by using 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol as a standard.
Methodology:
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Standard Preparation: A stock solution of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is prepared by accurately weighing a known amount of the compound and dissolving it in a suitable solvent (e.g., a mixture of isooctane and dehydrated alcohol). A series of calibration standards are then prepared by serial dilution.
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Sample Preparation: The drug product containing Simethicone is extracted with the same solvent system used for the standard to isolate the active ingredient.
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Chromatographic Conditions:
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Instrument: A standard HPLC system equipped with a UV or Refractive Index (RI) detector.
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Column: A suitable column for separating siloxanes, often a C18 or a specialized polymer-based column.
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Mobile Phase: A gradient or isocratic mobile phase, typically involving solvents like acetonitrile, methanol, or isopropanol.
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Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).
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Injection Volume: A fixed volume of both the standard and sample solutions is injected.
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Data Analysis: A calibration curve is generated by plotting the peak area of the standard against its concentration. The concentration of Simethicone in the sample is then determined by comparing its peak area to the calibration curve.
Caption: Workflow for using the compound as an HPLC reference standard.
Reactivity and Logical Relationships
1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is characterized by the presence of silanol (Si-OH) groups at the ends of a linear siloxane chain. This structure dictates its chemical reactivity.
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Condensation Reactions: The terminal hydroxyl groups are reactive and can undergo condensation reactions with other silanols or with themselves to form longer polysiloxane chains, releasing water as a byproduct. This is a fundamental reaction in silicone polymer chemistry.
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Derivatization: The hydroxyl groups can be derivatized, for example, by reaction with a chlorosilane, to introduce different functional groups at the ends of the siloxane chain. An example is the reaction to form 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane, which has applications in sealants and coatings.[7]
Caption: Chemical relationships of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.
Safety and Handling
While the toxicological properties have not been fully investigated, standard laboratory safety practices should be followed.[8]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9] In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[8]
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Handling: Handle in a well-ventilated area or under an inert atmosphere, as the material can be air-sensitive.[8] Keep away from open flames, hot surfaces, and sources of ignition.[8]
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Storage: Store in a refrigerator under an inert atmosphere.[6] Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]
Hazardous polymerization does not occur, and there are no hazardous reactions under normal processing.[8]
References
- 1. 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | C8H26O5Si4 | CID 76504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | 3081-07-0 [chemicalbook.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Octamethyl-1,7-tetrasiloxanediol | 3081-07-0 | DAA08107 [biosynth.com]
- 5. 1,1,3,3,5,5,7,7-Octamethyl-1,7-Tetrasiloxanediol - CAS - 3081-07-0 | Axios Research [axios-research.com]
- 6. 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- CAS#: 3081-07-0 [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
- 9. gelest.com [gelest.com]
